Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate
Description
Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate is a benzoate ester derivative featuring a nitro group at position 5 and a carbamoyl substituent at position 3. The carbamoyl group is further modified with a 2-methylpropyl (isobutyl) chain. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the amide and ester functionalities.
Properties
Molecular Formula |
C13H16N2O5 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 3-(2-methylpropylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-8(2)7-14-12(16)9-4-10(13(17)20-3)6-11(5-9)15(18)19/h4-6,8H,7H2,1-3H3,(H,14,16) |
InChI Key |
ZDMUJVNZKXNDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate, a compound with the CAS number 50826-00-1, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article delves into its applications, particularly in medicinal chemistry and agricultural science, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is characterized by the following chemical properties:
- Molecular Formula : C₉H₈N₂O₅
- Molecular Weight : 224.17 g/mol
- Structure : The compound features a nitro group, a carbamoyl group, and a benzoate moiety which contribute to its biological activities.
Anticancer Research
One of the prominent applications of this compound is in anticancer research. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Mechanisms of Action :
- Induction of Apoptosis : Research suggests that this compound can trigger apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells, inhibiting their proliferation .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It acts on specific pathways that regulate inflammation, making it a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
This compound shows promising antimicrobial activity against several pathogens. Its efficacy against both bacterial and fungal strains makes it valuable in developing new antimicrobial agents.
Pesticide Development
In agricultural contexts, this compound is being explored as a potential pesticide. Its structure allows it to interact with biological systems of pests effectively, offering an avenue for safer pest control solutions.
Herbicide Potential
The compound's ability to inhibit specific enzymatic pathways in plants suggests its potential as a herbicide. Research is ongoing to evaluate its effectiveness and safety compared to existing herbicides.
Case Studies
- Study on Anticancer Activity :
- Research on Antimicrobial Properties :
- Agricultural Application Study :
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
Methyl 3-(hydroxymethyl)-5-nitrobenzoate (CAS 53732-08-4)
- Structural Difference : Replaces the carbamoyl-isobutyl group with a hydroxymethyl (-CH2OH) substituent.
- Key Properties: Molecular Formula: C9H9NO5 Molecular Weight: 211.17 g/mol LogP: 1.40 Polar Surface Area (PSA): 92.35 Ų
- Comparison: The hydroxymethyl group increases polarity (lower LogP) and enhances water solubility compared to the target compound. Reduced lipophilicity limits membrane permeability but improves compatibility with aqueous formulations.
Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate
- Structural Feature : Carbamoyl-isobutyl group at position 3.
- Key Properties :
- Molecular Formula: C13H16N2O5 (calculated)
- Molecular Weight: 280.28 g/mol
- Estimated LogP: ~2.50 (higher due to isobutyl chain)
- PSA: ~95 Ų (amide and ester contribute to hydrogen bonding).
- Functional Impact: Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility.
Comparison with Larger, Complex Derivatives
Thiazol-5-ylmethyl Carbamate Derivatives ()
- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
- Key Differences :
- Molecular Complexity : Incorporates thiazole rings, multiple stereocenters, and bulky phenyl groups.
- Molecular Weight : Exceeds 600 g/mol (estimated), significantly larger than the target compound.
- Biological Relevance : Such structures are typical of protease inhibitors (e.g., HIV-1 protease), suggesting divergent therapeutic applications compared to the simpler nitrobenzoate scaffold.
Spirocyclic Diazaspiro Compound ()
- Example: 4-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoate .
- Key Differences :
- Structural Features : Contains a spirocyclic core, fluorine atoms, and trifluoromethyl groups.
- Molecular Weight : Likely >600 g/mol, with enhanced metabolic stability due to fluorine substitution.
- Electronic Effects : Fluorine atoms increase electronegativity, altering binding interactions compared to nitro groups.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Hydrophobic vs. Hydrophilic Balance : The carbamoyl-isobutyl group in the target compound improves lipophilicity over the hydroxymethyl analog, favoring passive diffusion across biological membranes .
- Bioactivity Potential: Nitro groups are associated with antimicrobial and anticancer activity; the carbamoyl substitution may enhance target specificity compared to simpler esters .
- Synthetic Utility : The hydroxymethyl analog (CAS 53732-08-4) could serve as a precursor for synthesizing the target compound via carbamoylation reactions.
Biological Activity
3-Hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H15N3O5S
- Molecular Weight : 353.37 g/mol
- IUPAC Name : 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide
This compound features a benzoxazine ring system, which is known for its diverse biological properties.
Anticancer Potential
Recent studies have explored the anticancer properties of various benzoxazine derivatives, including 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide. Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| SKBR-3 | 0.09 - 93.08 |
| HCC1954 | 0.51 - 157.2 |
The data shows that the compound's effectiveness varies across different cell lines, suggesting a selective action mechanism that may involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in breast cancer cell lines, correlating with increased ROS levels.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
- Interaction with Molecular Targets : It likely interacts with specific enzymes or receptors that modulate cell cycle progression and apoptosis .
Case Studies
A notable case study evaluated the effects of various benzoxazine derivatives on breast cancer cell lines. The study highlighted that compounds structurally similar to 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide showed promising results in reducing cell viability and inducing apoptosis in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
